molecular formula C18H17NO2 B13793244 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde

2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde

Cat. No.: B13793244
M. Wt: 279.3 g/mol
InChI Key: NJNRUQLGFGMSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde is a naturally occurring compound found in various plant species. It belongs to the class of carbazole alkaloids, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the prenylation of carbazole derivatives followed by formylation. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources or large-scale chemical synthesis. The extraction process includes solvent extraction and chromatographic techniques to isolate the compound from plant materials. For chemical synthesis, optimizing reaction conditions and using cost-effective reagents are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products

    Oxidation: 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carboxylic acid.

    Reduction: 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-methanol.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex carbazole derivatives.

    Biology: Exhibits antimicrobial and antioxidant properties, making it a candidate for developing new antibiotics and health supplements.

    Medicine: Investigated for its anticancer and anti-inflammatory activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.

    Industry: Utilized in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.

    Antioxidant Activity: Scavenges free radicals and protects cells from oxidative stress.

    Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-7-(3-methyl-2-butenyl)-2,3-dihydro-5-benzofuranpropenoic acid
  • Phenyl(2,4,6-trihydroxy-3-(2-hydroxy-7-methyl-3-methyleneoct-6-en-1-yl)-5-(3-methylbut-2-en-1-yl)phenyl)methanone

Uniqueness

2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde stands out due to its unique combination of a carbazole core with a prenylated side chain and an aldehyde group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-hydroxy-7-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde

InChI

InChI=1S/C18H17NO2/c1-11(2)3-4-12-5-6-14-15-8-13(10-20)18(21)9-17(15)19-16(14)7-12/h3,5-10,19,21H,4H2,1-2H3

InChI Key

NJNRUQLGFGMSTG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC2=C(C=C1)C3=C(N2)C=C(C(=C3)C=O)O)C

Origin of Product

United States

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